molecular formula C7H8N2OS2 B1457918 2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde CAS No. 1372096-40-6

2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde

Cat. No. B1457918
CAS RN: 1372096-40-6
M. Wt: 200.3 g/mol
InChI Key: NXOAMBKQNWXFAM-UHFFFAOYSA-N
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Description

“2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” is a chemical compound with the CAS Number: 1372096-40-6. It has a molecular weight of 200.29 and its IUPAC name is 2,4-bis(methylsulfanyl)-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 200.29 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved information.

Scientific Research Applications

Synthesis and Chemical Properties

Pyrimidine derivatives, including 2,4-bis(methylsulfanyl)pyrimidine-5-carboxaldehyde, are crucial for developing medicinal and pharmaceutical compounds due to their broad synthetic applications and bioavailability. Recent studies highlight the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are challenging due to their complex structures. These catalysts range from organocatalysts, metal catalysts, ionic liquid catalysts, to green solvents, showcasing the diversity in synthesis methods for pyrimidine derivatives (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Applications

Pyrimidine derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antiallergic, and analgesic properties. For instance, substituted tetrahydropyrimidine derivatives have shown potent in vitro anti-inflammatory activity, highlighting the necessity for further investigation into their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013). Furthermore, pyrimidine-based compounds are significant in anticancer research, demonstrating various mechanisms of action against cancer cells (Kaur et al., 2014).

Optoelectronic Materials

The incorporation of pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Quinazolines and pyrimidines, including derivatives similar to this compound, have been used in the development of luminescent small molecules, chelate compounds, and materials related to photo- and electroluminescence. This showcases the potential of pyrimidine derivatives in the fabrication of organic light-emitting diodes and other optoelectronic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Future Directions

While specific future directions for “2,4-Bis(methylsulfanyl)pyrimidine-5-carboxaldehyde” are not available, pyrimidines in general continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

properties

IUPAC Name

2,4-bis(methylsulfanyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS2/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOAMBKQNWXFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC=C1C=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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